1-Chloro-3-(chloromethyl)isoquinoline
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Overview
Description
1-Chloro-3-(chloromethyl)isoquinoline is a chemical compound with the molecular formula C10H7Cl2N and a molecular weight of 212.07 g/mol . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two chlorine atoms, one attached to the isoquinoline ring and the other to a methyl group.
Preparation Methods
The synthesis of 1-Chloro-3-(chloromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the chlorination of isoquinoline derivatives under controlled conditions. For instance, the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
1-Chloro-3-(chloromethyl)isoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can produce an aminoisoquinoline derivative.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
1-Chloro-3-(chloromethyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have been studied for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(chloromethyl)isoquinoline involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
1-Chloro-3-(chloromethyl)isoquinoline can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloroisoquinoline: Similar structure but with the chlorine atom positioned differently, affecting its reactivity and applications.
1,3-Dichloroisoquinoline: Contains two chlorine atoms on the isoquinoline ring, leading to different chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern.
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPIHOCLGAIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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